molecular formula C13H16O6 B13445949 (2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol

(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol

Cat. No.: B13445949
M. Wt: 268.26 g/mol
InChI Key: FOLRUCXBTYDAQK-WXCVZDNMSA-N
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Description

(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol is a complex organic compound that belongs to the class of glucopyranosides. This compound is characterized by its unique hexahydropyrano[3,2-d][1,3]dioxine ring structure, which is fused with a phenyl group and multiple hydroxyl groups. It is primarily used as a building block in the synthesis of complex carbohydrates and other organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol typically involves the protection of glucopyranosides. . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenyl derivatives. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can lead to changes in cellular processes, such as enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol apart is its unique combination of a phenyl group and multiple hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable as a building block in organic synthesis and a subject of interest in various scientific research fields.

Properties

Molecular Formula

C13H16O6

Molecular Weight

268.26 g/mol

IUPAC Name

(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol

InChI

InChI=1S/C13H16O6/c14-9-10(15)12(16)18-8-6-17-13(19-11(8)9)7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10-,11-,12+,13-/m1/s1

InChI Key

FOLRUCXBTYDAQK-WXCVZDNMSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)O)O)O[C@@H](O1)C3=CC=CC=C3

Canonical SMILES

C1C2C(C(C(C(O2)O)O)O)OC(O1)C3=CC=CC=C3

Origin of Product

United States

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